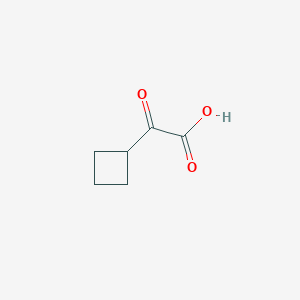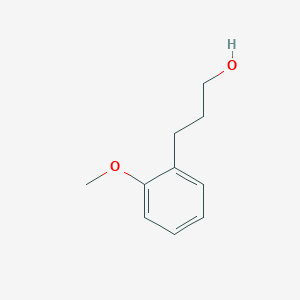
3-(2-甲氧基苯基)丙醇
描述
3-(2-Methoxyphenyl)propan-1-ol is a compound that has attracted interest in the field of organic chemistry due to its structural and functional properties. It is a part of various chemical families and has been studied for its potential in various applications.
Synthesis Analysis
- The synthesis of related compounds often involves condensation reactions, as seen in the formation of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol, which is derived from a similar process involving 1,3-bis{[(4-methoxyphenyl)methyl]amino}propan-2-ol (Rivera, Ríos-Motta, & Bolte, 2022).
- Another approach includes the reaction of (3-chloromethyl-4-hydroxyphenyl)propan-1-ones with various alcohols, showing the versatility in modifying the compound's structure (Čižmáriková, Markuliak, Habala, Valentová, & Bilková, 2020).
Molecular Structure Analysis
- The molecular structure of similar compounds is characterized using techniques like X-ray crystallography, revealing details like dihedral angles and interactions between different groups (Kapoor, Gupta, Kant, Pandya, Lade, & Joshi, 2011).
Chemical Reactions and Properties
- Compounds in this class participate in various chemical reactions, with evidence of cyclisation through different intermediates, showing their reactivity and potential for forming complex structures (Goosen, Mccleland, & Rinaldi, 1993).
Physical Properties Analysis
- The physical properties, such as crystallization behavior and interactions in the crystal lattice, are significant for understanding the stability and applications of these compounds (Wappelhorst, Wattenberg, & Strohmann, 2023).
Chemical Properties Analysis
- Chemical properties like reactivity with other compounds, potential as intermediates in synthesis, and interactions with biological targets are crucial aspects of these compounds (Groszek, Nowak‐Król, Wdowik, Świerczyński, Bednarski, Otto, Walczak, & Filipek, 2009).
科学研究应用
抗菌和抗自由基活性:Čižmáriková等人(2020年)的研究合成了一系列化合物,包括(3-烷氧甲基-4-羟基苯基)丙酮,并测试了它们的抗菌和抗氧化活性,发现与某些β受体阻滞剂相比较低(Čižmáriková等人,2020年)。
抗癌活性:Rayanil等人(2011年)从白树木中分离出一种新的酚类化合物,对肿瘤细胞系表现出强烈的细胞毒性(Rayanil et al., 2011)。
代谢研究:Midha等人(1981年)在各种物种中鉴定了3-甲氧基苯丙胺的代谢物,包括1-(3-甲氧基苯基)丙醇,有助于理解类似化合物的代谢(Midha et al., 1981)。
药物设计应用:Xu等人(2016年)分析了与3-(2-甲氧基苯基)丙醇结构相关的化合物与α1A-肾上腺素受体的相互作用,有助于设计选择性拮抗剂(Xu et al., 2016)。
脂肪酶催化分辨:Torre等人(2006年)对3-氨基-3-苯基丙醇衍生物的酶催化分辨进行了研究,突显了合成重要中间体用于制药应用的潜力(Torre et al., 2006)。
合成新化合物:Nishizaki等人(2014年)合成了一种具有显著抗癌活性的那非匹地尔类似物,表明衍生物在癌症治疗中的潜力(Nishizaki et al., 2014)。
手性合成潜力:Shafioul等人(2012年)开发了用于2-苯基丙醇衍生物的动力分辨过程,展示了这些化合物在合成倍半萜手性构建块中的实用性(Shafioul et al., 2012)。
安全和危害
The safety information available indicates that “3-(2-Methoxyphenyl)propan-1-ol” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
属性
IUPAC Name |
3-(2-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7,11H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJSIKPCRQDRNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10292035 | |
| Record name | 3-(2-methoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenyl)propan-1-ol | |
CAS RN |
10493-37-5 | |
| Record name | Benzenepropanol, 2-methoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105519 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenepropanol, 2-methoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-methoxyphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10292035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Methoxy-phenyl)-propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

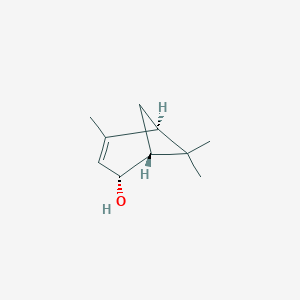
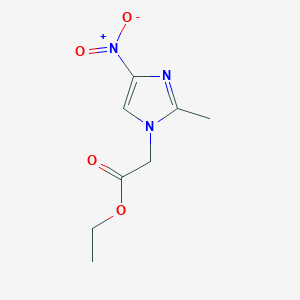
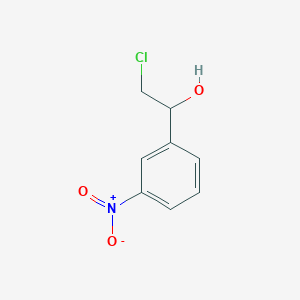
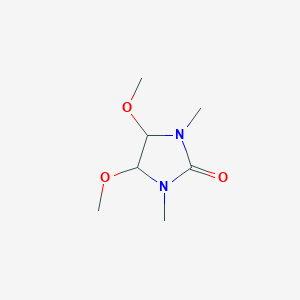
![4-[3-(2-Chloro-10h-phenothiazin-10-yl)propyl]piperazine-1-carboxamide](/img/structure/B83685.png)

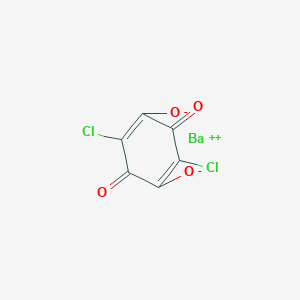

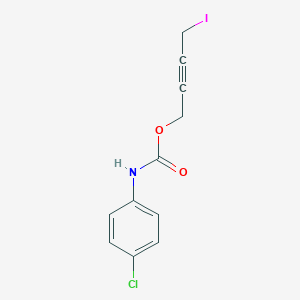
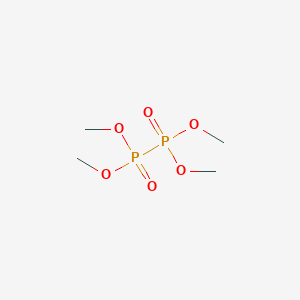
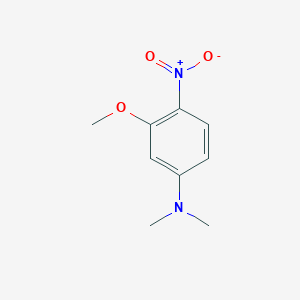
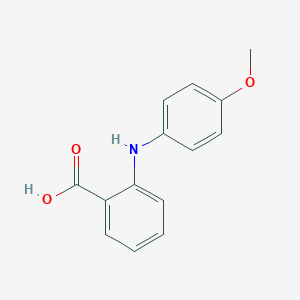
![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)
